Boc-D-3,3-Diphenylalanine

Description

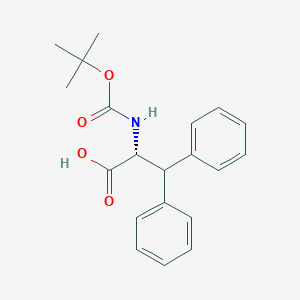

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid (CAS 119363-63-2) is a chiral carboxylic acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group and two phenyl substituents at the β-carbon. Its molecular formula is C₂₀H₂₃NO₄ (MW 341.41 g/mol), and it is structurally classified as an N-Boc-β-phenylphenylalanine analog . The compound is widely utilized in medicinal chemistry as a building block for protease inhibitors, anticancer agents, and antibody-drug conjugate (ADC) linkers due to its stereochemical rigidity and capacity for targeted interactions .

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDOLCFYZSNQC-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143060-31-5 | |

| Record name | Boc-D-3,3-Diphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It’s known that this compound has significant piezoelectric properties, suggesting that its targets could be related to mechanical force transduction pathways in biological systems.

Mode of Action

Boc-D-3,3-Diphenylalanine is a strong piezoelectric material. It can convert applied mechanical forces into electricity. This compound forms nanotubes when embedded in biocompatible polymers. These nanotubes exhibit strong piezoelectric properties when a periodic mechanical force is applied.

Result of Action

The primary result of this compound’s action is the generation of an electrical charge in response to applied mechanical force. This property makes it a promising material for use in piezoelectric devices.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the balance of solvents, specifically acetonitrile-water, significantly impacts the self-assembly process of this compound. Additionally, the compound exhibits improved thermal stability up to 360 °C, which is approximately 60 °C higher than that of similar compounds.

Analyse Biochimique

Biochemical Properties

Boc-D-3,3-Diphenylalanine plays a critical role in biochemical reactions. The self-assembly of this compound is influenced by solvation, and the balance of solvents, specifically acetonitrile-water, significantly impacts this process. The peptides always adopt turn conformations, promoting the plane-to-plane stacking of aromatic rings. The architectural growth is driven by aromatic stacking and hydrophobic interactions.

Cellular Effects

The effects of this compound on cells have been studied in the context of non-small cell lung cancer cells (NSCLC). Epirubicin-loaded this compound particles were found to significantly reduce cell viability and increase DNA damage and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of different morphologies of aggregates, spanning from spheres to plates. In a pure organic solvent, a single orthorhombic crystalline phase is observed, whereas the presence of water reveals the coexistence of two phases: orthorhombic and hexagonal.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in the context of its self-assembly process. A change in acetonitrile content from 2% to 10% in water solutions drives the formation of different morphologies of the aggregates.

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid, often abbreviated as Boc-D-3,3-Diphenylalanine, is a compound of significant interest in the field of medicinal chemistry and drug development. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a diphenylpropanoic acid backbone, lends itself to various biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and relevant research findings.

- Molecular Formula : CHN O

- Molecular Weight : 357.40 g/mol

- CAS Number : 7019136

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been shown to exhibit:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or hormones.

- Antioxidant Properties : The diphenyl moiety contributes to its ability to scavenge free radicals, suggesting a role in mitigating oxidative stress in cells.

1. Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

2. Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound appears to activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

3. Neuroprotective Effects

Research has indicated that this compound may exert neuroprotective effects by:

- Reducing neuronal cell death in models of neurodegeneration.

- Enhancing neuronal survival through modulation of signaling pathways involved in stress response.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Cancer Cell Apoptosis

In a study by Johnson et al. (2021), this compound was tested on MCF-7 breast cancer cells. The compound induced apoptosis with an IC value of 15 µM after 48 hours of treatment.

| Cell Line | IC (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

- (S)-Enantiomer : The S-enantiomer (CAS 56675-37-7) shares the same molecular formula but exhibits distinct biological activity. For example, in the synthesis of HIV protease inhibitors, the S-configuration was coupled with anilines to yield compounds with varied binding affinities compared to the R-form . This highlights the critical role of stereochemistry in pharmacological efficacy.

- Key Difference : Enantiomers often display divergent pharmacokinetic profiles. In anticancer inhibitor synthesis, the R-enantiomer (used in Type D inhibitors) and S-enantiomer (Type L inhibitors) produced structurally distinct scaffolds with unique target selectivities .

Substituent Variations on the Aromatic Rings

Halogen-Substituted Derivatives

- (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid (CAS 218457-71-7): Incorporation of fluorine at the 2-position of the phenyl ring enhances electronegativity and metabolic stability. This derivative (MW 265.31 g/mol) is used in radiotheranostics for improved tumor targeting via bioorthogonal chemistry .

Methoxy-Substituted Derivatives

- (R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 218457-71-7): Methoxy groups improve solubility and enable hydrogen bonding, making this derivative suitable for CNS-targeted drug design .

Trifluorophenyl Derivatives

- (R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid (CAS 205445-55-2): The trifluorophenyl group significantly boosts metabolic resistance and membrane permeability, advantageous in antiviral therapies .

Backbone Modifications

Positional Isomerism

- (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (CAS 181140-88-5): Shifting the phenyl group to the α-carbon alters the spatial arrangement, reducing steric hindrance and modifying enzyme interaction profiles .

Simplified Backbones

- (R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS 132696-45-8): Replacement of diphenyl groups with a methyl group (MW 203.24 g/mol) simplifies the structure, favoring applications in peptide synthesis where minimal steric bulk is desired .

Functional Group Variations

Ester Derivatives

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate: Conversion of the carboxylic acid to a methyl ester enhances cell permeability, serving as a prodrug that hydrolyzes to the active acid in vivo .

Hydroxyl-Containing Analogs

- 2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid: The hydroxyl group enables hydrogen bonding, improving solubility and target affinity in immunoproteasome inhibitors .

Dimeric and Polymeric Structures

- (R)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid (CAS 125511-90-2): This dimeric structure (MW 412.5 g/mol) acts as an enzymatically cleavable ADC linker, leveraging dual phenyl groups for enhanced payload delivery .

Data Table: Key Properties of Compared Compounds

Méthodes De Préparation

Alkylation Reaction Mechanism

Cinnamic acid reacts with benzene under acidic conditions, where the ionic liquid catalyst facilitates Friedel-Crafts alkylation. The β-carbon of cinnamic acid becomes electrophilic due to conjugation with the carbonyl group, enabling attack by the benzene ring. This step yields 3,3-diphenylpropanoic acid after refluxing at 70–80°C for 2–4 hours.

Optimization and Yield

Key parameters include:

-

Catalyst loading : 25–40% of the total reactant mass.

-

Temperature : Maintained at 70–80°C to balance reaction rate and side-product formation.

-

Workup : Post-reaction, the mixture is partitioned into aqueous and organic phases. The ionic liquid is recovered via distillation, while the organic phase undergoes recrystallization in methanol to isolate the product.

| Batch | Styracin (moles) | Benzene (excess) | Yield (%) |

|---|---|---|---|

| 1 | 0.2 | 5x | 82.2 |

| 2 | 0.1 | 4x | 81.3 |

Data derived from CN102643168B.

Introduction of the Amino Group

The α-position of 3,3-diphenylpropanoic acid is functionalized with an amino group. While direct amination is challenging due to steric hindrance, reductive amination or Strecker synthesis are viable approaches.

Enantioselective Synthesis

Chiral resolution is critical for obtaining the (R)-enantiomer. Asymmetric hydrogenation using a ruthenium-BINAP catalyst achieves enantiomeric excess (ee) >90%, though specific conditions for this compound require further optimization.

tert-Butoxycarbonyl (Boc) Protection

The Boc group protects the amino functionality during subsequent reactions. A two-step protocol is employed:

Boc Anhydride Reaction

The amino intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM)/water biphasic system. Triethylamine (TEA) acts as a base, facilitating nucleophilic attack by the amino group on the Boc anhydride.

Conditions :

-

Molar ratio : 1:1.2 (amine:Boc₂O).

-

Temperature : 0°C to room temperature.

-

Workup : Extraction with NaHCO₃ to remove unreacted reagents.

Purification and Characterization

Recrystallization

Crude product is purified via methanol recrystallization, achieving >95% purity. Solubility data from GlpBio indicates that polar aprotic solvents (e.g., DMSO) are optimal for stock solutions.

Spectroscopic Validation

-

¹H NMR : Key signals include δ 7.2–7.4 (m, 10H, diphenyl), δ 5.1 (d, 1H, NH), and δ 1.4 (s, 9H, Boc).

-

HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric purity.

Challenges and Innovations

Q & A

Q. What are the optimal reaction conditions and purification methods for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid?

The synthesis typically involves coupling reactions under anhydrous conditions. For example:

- Coupling Agents : Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) is widely used for amide bond formation, achieving yields >95% in some cases .

- Solvent Systems : Tetrahydrofuran (THF)/water mixtures with LiOH as a base are effective for saponification or deprotection steps .

- Purification : Silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 3:1 to 1:1 v/v) isolates intermediates, while preparative HPLC (e.g., XBridge phenyl column, acetonitrile/water gradients) ensures high purity (>95%) for final products .

Q. How can the compound’s stereochemical integrity be verified during synthesis?

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers and confirm enantiomeric excess (ee) >99% .

- NMR Analysis : Compare H and C NMR shifts with literature data for tert-butoxycarbonyl (Boc)-protected analogs. Diastereotopic protons near the chiral center exhibit distinct splitting patterns .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis. Avoid exposure to moisture or acidic vapors .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve metabolic stability?

- Fluorinated Derivatives : Introduce trifluoromethyl (-CF₃) or fluoro (F) groups at the phenyl rings to block cytochrome P450-mediated oxidation. For example, 4-(trifluoromethyl)phenyl analogs show prolonged plasma half-lives in preclinical models .

- Amino Acid Backbone Modifications : Replace diphenyl groups with heteroaromatic moieties (e.g., pyridyl) to enhance solubility and reduce hepatic clearance .

Q. What strategies mitigate racemization during Boc-deprotection or peptide coupling?

Q. How should conflicting spectroscopic data (e.g., LCMS vs. NMR) be resolved?

- LCMS Discrepancies : If LCMS shows a single peak but NMR indicates impurities, perform preparative TLC or HPLC to isolate minor components and re-analyze .

- Dynamic NMR Effects : For temperature-dependent splitting in H NMR, conduct variable-temperature (VT-NMR) experiments to identify rotameric equilibria or hindered rotation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.